4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide
Description
Properties
IUPAC Name |
4-tert-butyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-22(2,3)16-11-9-15(10-12-16)21(29)27-26-19-18-13-25-28(20(18)24-14-23-19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,27,29)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTRKYXYTVJNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps. One common method includes the condensation of 4-tert-butylbenzohydrazide with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide include other pyrazolopyrimidine derivatives such as:
- 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and chemical properties .
Biological Activity
4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide
- Molecular Formula : C20H24N6O
- Molecular Weight : 364.45 g/mol
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in various cancers such as melanoma. In vitro studies demonstrated that derivatives like 4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide can reduce cell proliferation in BRAF-mutant cancer cell lines by inducing apoptosis and inhibiting tumor growth factors .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro assays revealed that it disrupts bacterial cell membranes, leading to cell lysis. This mechanism was observed in studies involving Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives showed that 4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide exhibited a notable IC50 value against BRAF(V600E) mutant melanoma cells. The results indicated a significant reduction in cell viability compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in decreased levels of nitric oxide (NO) and pro-inflammatory cytokines. The findings suggest that the compound may modulate inflammatory pathways effectively, providing insights into its use for chronic inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for 4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of 4-tert-butylbenzohydrazide with a functionalized pyrazolo[3,4-d]pyrimidine precursor. Key steps include:
- Nucleophilic substitution : Reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with activated esters (e.g., chloroacetyl chloride) in dry acetonitrile under reflux .
- Purification : Crude products are filtered, washed with cold ethanol, and recrystallized from acetonitrile or ethyl acetate for purity .
- Characterization : Use IR spectroscopy to confirm hydrazide C=O (1650–1700 cm⁻¹) and NH (3200–3300 cm⁻¹) stretches. ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and tert-butyl groups (δ 1.3 ppm, singlet) .
Basic: How can researchers confirm the structural integrity of this compound and its intermediates?
Methodological Answer:
- Spectroscopic Validation :
- X-ray Crystallography : For crystalline derivatives, resolve bond angles and confirm regiochemistry of substituents .
Basic: What in vitro assays are suitable for initial screening of biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, Aurora A) using fluorescence-based ADP-Glo™ assays at 10 µM–100 µM concentrations .
- Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can regioselectivity challenges during functionalization of the pyrazolo[3,4-d]pyrimidine core be addressed?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to control electrophilic substitution .
- Catalytic Strategies : Use Pd-catalyzed C–H activation for selective arylation at the 3-position .
- Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites based on frontier molecular orbitals .
Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Modify the tert-butyl group (e.g., replace with CF₃ or cyclopropyl) and vary the phenyl substituent on the pyrazole ring .
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical substituents for kinase inhibition .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments in triplicate .
- Metabolite Analysis : Use LC-MS to rule out off-target effects from degradation products .
- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm direct binding to purported targets .
Advanced: What computational tools predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities and validate docking poses .
Advanced: How to investigate metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B) .
- Degradant Identification : Compare fragmentation patterns with synthetic standards .
Advanced: Can synergistic effects be observed when combining this compound with other therapeutics?
Methodological Answer:
- Combination Index (CI) : Use Chou-Talalay assays to quantify synergy (CI <1) in cancer cell lines .
- Mechanistic Studies : RNA-seq or phosphoproteomics identify pathways altered by combination treatment .
Advanced: What scale-up challenges arise during transition from lab to pilot-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace acetonitrile with ethanol or IPA for safer large-scale reflux .
- Continuous Flow Chemistry : Improve yield and purity using microreactors for exothermic steps (e.g., hydrazide formation) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
